
Acetic acid;6,7-dimethoxy-3-methyl-5-propan-2-ylnaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;6,7-dimethoxy-3-methyl-5-propan-2-ylnaphthalen-1-ol is a complex organic compound that features a naphthalene core substituted with methoxy, methyl, and propan-2-yl groups, along with an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6,7-dimethoxy-3-methyl-5-propan-2-ylnaphthalen-1-ol typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation of naphthalene derivatives, followed by methoxylation and subsequent functional group transformations to introduce the acetic acid moiety. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;6,7-dimethoxy-3-methyl-5-propan-2-ylnaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like halides or amines .
Aplicaciones Científicas De Investigación
Acetic acid;6,7-dimethoxy-3-methyl-5-propan-2-ylnaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which acetic acid;6,7-dimethoxy-3-methyl-5-propan-2-ylnaphthalen-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to changes in cellular function. The exact molecular targets and pathways are still under investigation, but they likely involve binding to proteins or nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other naphthalene derivatives with different substituents, such as:
- 6,7-dimethoxy-3-methyl-1-naphthol
- 6,7-dimethoxy-3-methyl-5-ethyl-1-naphthol
Uniqueness
The presence of both methoxy and acetic acid groups, along with the naphthalene core, provides a versatile platform for further chemical modifications and applications .
Propiedades
Número CAS |
77256-06-5 |
|---|---|
Fórmula molecular |
C18H24O5 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
acetic acid;6,7-dimethoxy-3-methyl-5-propan-2-ylnaphthalen-1-ol |
InChI |
InChI=1S/C16H20O3.C2H4O2/c1-9(2)15-12-6-10(3)7-13(17)11(12)8-14(18-4)16(15)19-5;1-2(3)4/h6-9,17H,1-5H3;1H3,(H,3,4) |
Clave InChI |
ZWDALQWMTDHWKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C(C=C2C(=C1)O)OC)OC)C(C)C.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Trichloromethyl)phenyl]-1,3-dioxolane](/img/structure/B14429811.png)

![2-(2-Methylphenyl)-N-[2-(3-methylphenyl)propan-2-yl]acetamide](/img/structure/B14429822.png)
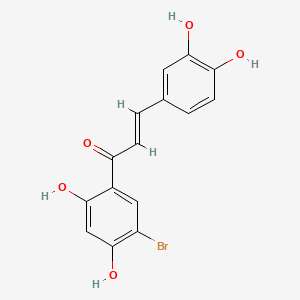

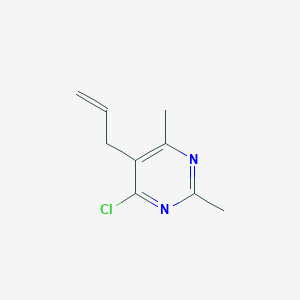

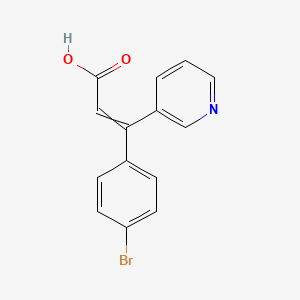
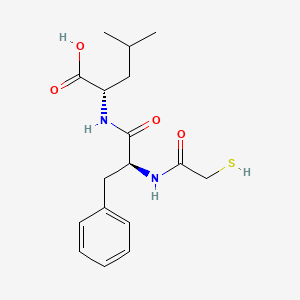
![Benzene, [(1,1-dimethyl-2-phenylethyl)thio]-](/img/structure/B14429881.png)
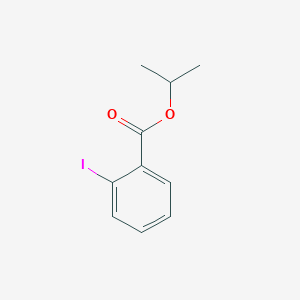
![1-Methoxy-4-[2-(4-methoxybenzene-1-sulfonyl)ethenyl]benzene](/img/structure/B14429899.png)
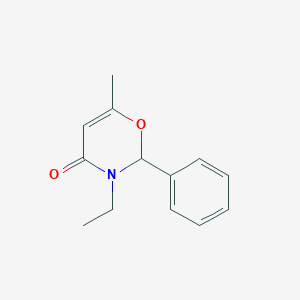
![Diethyl [1-(methylsulfanyl)ethenyl]phosphonate](/img/structure/B14429901.png)
